Trimethoprim is a valuable tool for studying how bacteria develop resistance to antibiotics. Researchers use it to induce mutations in bacteria, allowing them to investigate the mechanisms by which bacteria evade the effects of trimethoprim and other antibiotics. This knowledge is crucial for developing new strategies to combat the growing threat of AMR. )
Trimethoprim disrupts a specific pathway essential for bacterial folate synthesis. By studying how bacteria respond to trimethoprim exposure, researchers can gain insights into fundamental bacterial processes like folate metabolism and its role in bacterial growth and survival. This knowledge can contribute to the development of new antibiotics that target different bacterial vulnerabilities.
Biofilms are communities of bacteria encased in a protective matrix. They are notoriously difficult to treat with antibiotics, and trimethoprim can be used to study how biofilms develop and how bacteria within biofilms respond to antibiotic treatments. This research can inform the development of strategies to eradicate or prevent biofilm formation in various settings, such as medical implants or chronic infections. )
In certain research applications, scientists need to isolate and study specific bacterial populations from complex environmental samples. Trimethoprim can be used in combination with other antibiotics to selectively inhibit the growth of unwanted bacteria, allowing researchers to enrich the culture for desired bacterial strains. This approach is valuable in studies of gut microbiota, soil microbiology, and other areas where researchers need to focus on specific bacterial communities.
Trimethoprim is an antibiotic compound primarily used for treating bacterial infections, especially urinary tract infections. It functions as a selective inhibitor of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for bacterial nucleic acid and protein synthesis. Trimethoprim is classified as a diaminopyrimidine and is often combined with sulfamethoxazole to enhance its antibacterial efficacy through a synergistic mechanism that targets different steps in folate metabolism .
Trimethoprim is generally well-tolerated, but side effects like nausea, vomiting, and rash can occur []. In rare cases, it may cause severe allergic reactions [].
Trimethoprim interacts with several medications, potentially altering their effectiveness or increasing side effects []. It's crucial to inform your doctor about all medications you're taking before starting trimethoprim.
Trimethoprim resistance among bacteria is a growing concern, potentially reducing its effectiveness in certain cases [].
The primary chemical reaction involving trimethoprim is its competitive inhibition of dihydrofolate reductase. This enzyme catalyzes the conversion of dihydrofolate to tetrahydrofolate. By binding to the active site of dihydrofolate reductase, trimethoprim effectively halts the production of tetrahydrofolate, leading to reduced synthesis of nucleic acids and ultimately causing bacterial cell death. The binding affinity of trimethoprim to bacterial dihydrofolate reductase is significantly higher than that to the human enzyme, allowing for selective antibacterial action .
Trimethoprim exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting folate metabolism, which is essential for DNA and RNA synthesis in bacteria. Commonly treated infections include those caused by Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. The compound's pharmacokinetics show high oral bioavailability (90-100%), with peak plasma concentrations achieved within 1-4 hours post-administration .
Trimethoprim can be synthesized through various chemical pathways. One common method involves the condensation of 2,4-diaminopyrimidine with 3-methyl-1-phenyl-2-pyrazolin-5-one. This reaction typically requires specific reagents and conditions to yield trimethoprim in high purity. Alternative synthetic routes may utilize different starting materials or catalysts but generally follow similar principles of organic synthesis involving nitrogen-containing heterocycles .
Trimethoprim is primarily used in clinical settings for:
Trimethoprim has several notable interactions with other medications:
Several compounds exhibit similar mechanisms or structures to trimethoprim:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sulfamethoxazole | Inhibits dihydropteroate synthase | Often used in combination with trimethoprim |
Pyrimethamine | Inhibits dihydrofolate reductase | Primarily used for treating malaria |
Methotrexate | Inhibits dihydrofolate reductase | Used in cancer therapy and autoimmune diseases |
Dapsone | Inhibits folic acid synthesis | Primarily used for leprosy and dermatitis herpetiformis |
Folinic Acid | Not an inhibitor but a rescue agent | Used to counteract folate deficiency caused by other drugs |
Trimethoprim stands out due to its selective inhibition of bacterial enzymes over human enzymes, minimizing side effects while effectively targeting bacterial infections .
Trimethoprim possesses the molecular formula C₁₄H₁₈N₄O₃ [3] [4] [5]. The compound exhibits a molecular weight of 290.32 grams per mole [3] [6] [5]. The exact monoisotopic mass of the molecule is calculated as 290.137890 atomic mass units [4]. This mass corresponds to the most abundant isotopic composition of the constituent elements.
Physical property characterization reveals the compound exists as a white or colorless crystalline powder under standard conditions [5] [7]. The melting point range has been determined to be 199-203°C [5] [8] [7], while the estimated boiling point occurs at approximately 432.41°C [5] [7]. The compound exhibits limited water solubility, with less than 0.1 grams dissolving per 100 milliliters of water at 24°C [5] [7]. The pKa value has been measured as 6.6 at 25°C, indicating weak basic properties [5] [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₁₈N₄O₃ | [3] [4] [5] |
Molecular Weight | 290.32 g/mol | [3] [6] [5] |
Monoisotopic Mass | 290.137890 u | [4] |
Melting Point | 199-203°C | [5] [8] [7] |
Boiling Point | 432.41°C (estimated) | [5] [7] |
Water Solubility | <0.1 g/100 mL at 24°C | [5] [7] |
pKa | 6.6 at 25°C | [5] [7] |
The International Union of Pure and Applied Chemistry name for trimethoprim is 5-{[3,4,5-tris(methyloxy)phenyl]methyl}pyrimidine-2,4-diamine [9]. Alternative systematic nomenclature includes 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine [3] [9] and 5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine [4] [9].
The compound is classified chemically as a diaminopyrimidine derivative [10] [2]. Within pharmaceutical classification systems, it belongs to the antifolate class of compounds [1] [2]. The Chemical Abstracts Service registry number is 738-70-5 [3] [5], which serves as the unique identifier for this chemical substance.
Trimethoprim consists of two primary structural components: a pyrimidine ring system and a substituted benzyl group [11] [1]. The pyrimidine ring contains two amino groups positioned at the 2 and 4 positions, conferring the diaminopyrimidine classification [9] [11]. The benzyl substituent features three methoxy groups at the 3, 4, and 5 positions of the benzene ring [9] [11].
The functional groups present in the molecule include primary amino groups, aromatic ether linkages, and aromatic ring systems [11] [1]. The pyrimidine nitrogen atoms and amino groups serve as potential coordination sites, enabling the molecule to function as a bidentate ligand in metal complex formation [11]. The Structure-Activity Relationship investigations demonstrate that the amino groups, methoxy groups, and pyrimidine ring are critical structural features that impact biological activity [11].
The molecule exhibits a specific conformation where the planes of the pyrimidine and benzene rings are approximately perpendicular to one another [12]. This spatial arrangement is characterized by dihedral angles that contribute to the overall three-dimensional structure and influences intermolecular interactions [12].
Trimethoprim crystallizes in the triclinic crystal system, specifically in space group P-1 (number 2) [13] [14]. The crystal structure has been extensively characterized using both powder X-ray diffraction and single-crystal X-ray diffraction techniques [13] [14]. Synchrotron radiation with wavelength λ = 0.412826 Å has been employed for high-resolution structural determination [13].
Multiple temperature-dependent crystallographic studies have been conducted, with data collected at 100 K, 173 K, and room temperature (295 K) [13] [14]. The unit cell parameters exhibit temperature dependence, with lattice parameters contracting at lower temperatures, particularly at 100 K [13] [14]. All temperature-variant structures demonstrate reasonable agreement, with unit cell length differences ranging between 0.05 and 0.15 Å [13] [14].
Four distinct polymorphic forms of trimethoprim have been identified and characterized, designated as Forms 1, 2, 3, and 4 [15] [16]. Additionally, a hemihydrate form has been reported [15] [16]. Forms 1 and 2 correspond to the previously reported Forms I and II, while Forms 3 and 4 represent novel polymorphic modifications [16].
The crystal structure of Form 1 exhibits two types of R₂²(8) hydrogen bonding motifs, while Form 2 displays a third type R₂²(8) and R₃²(8) motif involving N–H⋯N aromatic hydrogen bonds [16]. These hydrogen bonding patterns contribute significantly to the crystal packing arrangements and overall structural stability [16].
Thermodynamic stability studies indicate that Form 1 represents the most stable polymorphic modification among the characterized crystal forms [16]. The polymorphs demonstrate varying stabilities under accelerated International Conference on Harmonization conditions, with Form 3 converting to Form 2 under specific temperature and humidity conditions [16].
The crystallographic unit cell parameters for trimethoprim Form I at room temperature (295 K) are as follows [13] [14]:
Parameter | Value | Standard Deviation |
---|---|---|
a | 10.5085 Å | ±0.0003 Å |
b | 10.5417 Å | ±0.0002 Å |
c | 8.05869 Å | ±0.00013 Å |
α | 101.23371° | ±0.00021° |
β | 112.1787° | ±0.0003° |
γ | 112.6321° | ±0.0004° |
The unit cell volume is 743.729 ų with Z = 2, indicating two formula units per unit cell [13] [14]. The space group P-1 represents a primitive triclinic lattice with inversion symmetry [13] [14].
For the low-temperature structure (100 K), the unit cell parameters differ slightly due to thermal contraction [17]:
Parameter | Value | Standard Deviation |
---|---|---|
a | 7.9202 Å | ±0.0008 Å |
b | 10.4378 Å | ±0.0011 Å |
c | 10.5434 Å | ±0.0011 Å |
α | 106.871° | ±0.001° |
β | 101.686° | ±0.002° |
γ | 111.823° | ±0.001° |
The unit cell volume at 100 K is 725.51 ų, demonstrating the expected thermal contraction [17].
Trimethoprim is an achiral molecule, lacking stereogenic centers in its structure [18] [19]. However, the compound exhibits specific conformational preferences that influence its biological activity and crystallographic behavior [20] [21]. The conformation is characterized by specific torsion angles and spatial arrangements of the functional groups [22].
The dihedral angle between the pyrimidine and benzene ring planes has been measured as approximately 84.27° [22]. This near-perpendicular arrangement is maintained consistently across different crystal forms and temperature conditions [22]. The conformation is described by two key torsion angles: C4—C5—C7—C8 (77.84°) and C5—C7—C8—C9, which define the spatial relationship between the pyrimidine and benzyl moieties [22].
The molecular geometry exhibits specific bond angles that reflect the electronic environment of the nitrogen atoms. For instance, the internal angle at protonated N1 in salt forms measures 120.15°, compared to 118.36° at unprotonated N3 [22]. These angular differences provide insight into the protonation state and hydrogen bonding capabilities of the molecule [22].
Hydrogen bonding analysis reveals multiple intermolecular interactions that stabilize the crystal structure [23]. The compound forms N–H⋯N and N–H⋯O hydrogen bonds, with additional C–H⋯O weak hydrogen bonds contributing to the crystal energy [23]. These interactions create characteristic hydrogen-bonded motifs with graph-set notations including R₂²(8) patterns [24] [25].
Irritant;Health Hazard;Environmental Hazard